Phenethylamine

Description

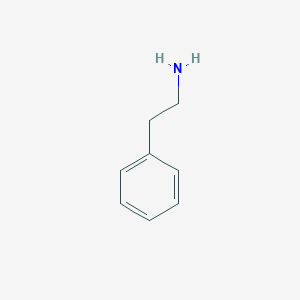

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156-28-5 (hydrochloride), 5471-08-9 (sulfate[2:1]), 71750-39-5 (sulfate) | |

| Record name | Phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058773 | |

| Record name | Phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline], Solid, Colourless to pale, slightly yellow liquid; Fishy aroma | |

| Record name | 2-Phenylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

197.5 °C, BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C, BP: 194.5-195 °C, BP: 204 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

81 °C (178 °F) - closed cup | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Very soluble in ethanol, ether; soluble in carbon tetrachloride, Soluble in alcohol, ether, Freely soluble in alcohol, ether, Soluble in water, ether, Soluble (in ethanol) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9640 g/cu cm at 25 °C, 0.961-0.967 | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.18 (Air = 1) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg], 31 Pa /0.23 mm Hg/ at 20 °C | |

| Record name | 2-Phenylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid, Liquid | |

CAS No. |

64-04-0 | |

| Record name | Benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327C7L2BXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<0 °C | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Biosynthesis of Phenethylamine from Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for phenethylamine (PEA) from its precursor, the amino acid L-phenylalanine. This compound, a trace amine and natural monoamine alkaloid, acts as a central nervous system stimulant in humans and is a foundational structure for numerous psychoactive compounds and pharmaceuticals.[1] Understanding its biosynthesis is critical for research in neuroscience, pharmacology, and synthetic biology. This document details the enzymatic conversion, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The primary and most direct route for the biosynthesis of this compound in mammals, plants, and various microorganisms is the enzymatic decarboxylation of L-phenylalanine.[1][2][3] This single-step reaction is catalyzed by the enzyme Aromatic L-amino Acid Decarboxylase (AADC).

Key Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC)

Aromatic L-Amino Acid Decarboxylase (AADC, EC 4.1.1.28), also known as DOPA decarboxylase or L-phenylalanine decarboxylase, is the pivotal enzyme in this pathway.[2][4][5] It belongs to the lyase family, specifically the carboxy-lyases, which cleave carbon-carbon bonds.[4]

-

Cofactor: AADC's catalytic activity is dependent on a crucial cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[4][6] The substrate forms a Schiff base with the PLP cofactor, which facilitates the irreversible loss of carbon dioxide to form this compound.[6]

-

Mechanism: The enzyme binds to the L-phenylalanine substrate and, through its PLP cofactor, catalyzes the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂), yielding 2-phenylethylamine.[2]

-

Location: In mammals, AADC is found in various tissues, including the brain, where it is responsible for the synthesis of key neurotransmitters.[1][7] In catecholamine neurons, this compound is synthesized from L-phenylalanine by AADC at a rate comparable to dopamine (B1211576) production.[1] The enzyme is also utilized in pathway engineering in microorganisms like Escherichia coli for the industrial production of this compound.[8]

Quantitative Data

The efficiency of the AADC-catalyzed conversion of phenylalanine to this compound can be described by standard enzyme kinetic parameters. While AADC acts on several aromatic amino acids, its affinity and turnover rate for phenylalanine are physiologically significant.[3][9]

| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| Bacillus atrophaeus (recombinant) | L-Phenylalanine | 7.2 | 7.4 | 7.0 - 8.0 | 37 - 45 | [10][11] |

Table 1: Kinetic Parameters of Aromatic L-Amino Acid Decarboxylase.

Experimental Protocols

The study of this compound biosynthesis involves two primary experimental components: assaying the activity of the AADC enzyme and quantifying the this compound product.

Aromatic L-Amino Acid Decarboxylase (AADC) Enzyme Activity Assay

This protocol is a generalized method for determining AADC activity in a biological sample, such as plasma or tissue homogenate. The principle involves incubating the sample with a saturating concentration of substrate and the necessary cofactor, then measuring the product formed over time.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

L-phenylalanine solution (substrate)

-

Pyridoxal-5-phosphate (PLP) solution (cofactor)

-

Phosphate (B84403) buffer (e.g., 167 mM, pH 7.0)

-

Reaction terminating agent (e.g., perchloric acid, acetonitrile)

-

Internal standard for quantification

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC system for product quantification

Methodology:

-

Sample Preparation: Thaw frozen plasma or prepare tissue homogenate on ice.

-

Pre-incubation: In a microcentrifuge tube, combine 100 µL of the sample, 50 µL of PLP solution, and 300 µL of phosphate buffer. Incubate for a set period (e.g., 2 hours) at 37°C to ensure the enzyme is saturated with its cofactor.[12]

-

Reaction Initiation: Add 50 µL of the L-phenylalanine substrate solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 90 minutes).[12] This step should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a precipitating agent like 500 µL of ice-cold acetonitrile (B52724) or perchloric acid.[12] This denatures the enzyme.

-

Sample Clarification: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for the quantification of the this compound produced.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and sensitive method for quantifying this compound in biological samples.[13][14] Due to its lack of a strong chromophore, pre-column derivatization is often employed for fluorescence detection, enhancing sensitivity.

Materials:

-

Supernatant from the enzyme assay or an extracted biological sample

-

HPLC system with a fluorescence or mass spectrometry detector

-

C18 reversed-phase column (e.g., 250 x 4.0 mm, 3-5 µm particle size)

-

Mobile phase (e.g., Acetonitrile/Acetate buffer mixture)

-

Derivatizing agent (e.g., o-phthalaldehyde, OPA)

-

Internal standard (e.g., phenylpropylamine)

Methodology:

-

Sample Extraction (if not from assay): Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate amines from the biological matrix (e.g., urine, plasma).[15][16]

-

Derivatization: In a vial, mix the sample extract with the derivatizing agent (e.g., OPA) and an internal standard.[13][15] Allow the reaction to proceed for a short time to form a fluorescent derivative.

-

HPLC Analysis:

-

Injection: Inject a defined volume (e.g., 20-40 µL) of the derivatized sample into the HPLC system.

-

Separation: Perform isocratic or gradient elution on a C18 column to separate the this compound derivative from other components.[13]

-

Detection: Detect the fluorescent derivative using a fluorescence detector set to the appropriate excitation and emission wavelengths. Alternatively, LC-MS/MS can be used for high specificity and sensitivity without derivatization.[17]

-

-

Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.[15]

Conclusion

The biosynthesis of this compound from L-phenylalanine via Aromatic L-Amino Acid Decarboxylase represents a fundamental biochemical conversion with significant implications for neurobiology and pharmacology. The straightforward nature of this pathway makes it a target for modulation in therapeutic contexts and for exploitation in biotechnological production. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, quantify its components, and explore its role in both physiological and pathological states. Continued research into the regulation of AADC and the development of more sensitive analytical techniques will further illuminate the impact of this small molecule on biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Phenylalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Enzymology of aromatic amino acid decarboxylase (Chapter 4) - Imaging Dopamine [cambridge.org]

- 7. Regulation of aromatic L-amino acid decarboxylase by dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathway Engineering for this compound Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Histamine and this compound on Primesep 200 Column | SIELC Technologies [sielc.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. selectscience.net [selectscience.net]

Phenethylamine's Mechanism of Action on Trace Amine-Associated Receptor 1 (TAAR1): A Technical Guide

Introduction

Phenethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[[“]] Its primary molecular target is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) discovered in 2001.[2][3] TAAR1 is notable for its intracellular localization within the presynaptic terminals of monoamine neurons and its role in modulating dopaminergic, serotonergic, and glutamatergic neurotransmission.[2][4][5] Activation of TAAR1 by PEA initiates a complex cascade of signaling events that influence monoamine transporter function, neuronal firing rates, and downstream cellular processes. This guide provides an in-depth technical overview of this mechanism, tailored for researchers and drug development professionals.

Quantitative Pharmacology

This compound is a potent agonist of TAAR1.[[“]] Its functional activity is typically quantified by measuring the production of cyclic adenosine (B11128) monophosphate (cAMP) in cell lines engineered to express the receptor. The potency (EC50) and efficacy (Emax) of PEA at human TAAR1 are summarized below.

| Compound | Receptor | Assay Type | EC50 (µM) | Emax (%) | Source |

| This compound | Human TAAR1 | cAMP Accumulation | 8.8 | 97 | [6] |

Emax is expressed relative to the maximal response induced by a reference full agonist.[6]

Primary Signaling Cascade: Gαs-Mediated Pathway

The canonical signaling pathway initiated by PEA binding to TAAR1 involves the coupling to the stimulatory G protein, Gαs.[2][7] This interaction triggers a well-defined cascade:

-

Gαs Activation : Upon agonist binding, TAAR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.[8]

-

Adenylyl Cyclase (AC) Stimulation : The activated Gαs-GTP complex dissociates and stimulates membrane-bound adenylyl cyclase.[9][10]

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[7][9]

-

Downstream Effector Activation : Elevated intracellular cAMP levels lead to the activation of downstream protein kinases, primarily Protein Kinase A (PKA) and, in some contexts, Protein Kinase C (PKC).[2][7][11] These kinases then phosphorylate a multitude of intracellular targets, including monoamine transporters.[9]

Complex Signaling Networks and Cross-Talk

Beyond the primary Gαs pathway, TAAR1 activation by PEA engages a broader network of signaling molecules and exhibits significant cross-talk with other receptor systems.

-

Gαq Coupling : In addition to Gαs, TAAR1 can couple to Gαq proteins, although this is less characterized than the Gαs pathway.[2][12][13] Gαq activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate PKC, respectively.

-

β-Arrestin2-Mediated Signaling : TAAR1 can also signal through a G protein-independent pathway involving β-arrestin2.[7][14] This pathway is linked to the activation of the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) signaling cascade.[15][16]

-

Heterodimerization with Dopamine (B1211576) D2 Receptor (D2R) : TAAR1 forms functional heterodimers with the dopamine D2 receptor.[4][15] This interaction is a critical point of regulation. When heterodimerized, TAAR1 activation can inhibit the β-arrestin2 signaling pathway normally initiated by D2R activation.[17][18] Conversely, the presence of D2R can reduce Gαs-mediated cAMP signaling by TAAR1 while enhancing its β-arrestin2 signaling.[4][15][18]

-

MAPK/ERK Pathway Activation : Downstream of these initial events, TAAR1 activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the mitogen-activated protein kinase (MAPK) cascade.[11][19] This, in turn, can influence transcription factors like the cAMP response element-binding protein (CREB).[15][19]

Functional Outcomes of TAAR1 Activation

The signaling cascades initiated by PEA at TAAR1 culminate in significant physiological effects, primarily the modulation of monoamine neurotransmitter systems.

-

Regulation of Monoamine Transporters : A key consequence of TAAR1 activation is the phosphorylation of the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) via PKA and PKC.[2][9] This phosphorylation has two major effects:

-

Inhibition of Reuptake : It reduces the transporter's ability to clear monoamines from the synaptic cleft, a form of non-competitive reuptake inhibition.[2][20]

-

Induction of Efflux : It can cause the transporter to reverse its direction of transport, actively releasing neurotransmitters from the presynaptic neuron into the synapse.[2][20]

-

-

Modulation of Neuronal Firing : TAAR1 activation can reduce the firing rate of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus (DRN).[21] This is believed to occur through the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[2][21]

Experimental Methodologies

The functional activity of PEA at TAAR1 is most commonly assessed using in vitro cAMP accumulation assays in cell lines stably expressing the receptor.

Protocol: In Vitro cAMP Accumulation Assay

This protocol provides a generalized workflow for measuring TAAR1 agonist-induced cAMP production.

-

Cell Culture : Human Embryonic Kidney (HEK293) cells or other suitable cell lines are stably transfected to express human TAAR1.[6][21] Cells are cultured to an appropriate confluency.

-

Cell Plating : Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere overnight.

-

Ligand Incubation : The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound. Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.[6]

-

Cell Lysis : The incubation is stopped, and the cells are lysed to release intracellular contents, including the accumulated cAMP.

-

cAMP Detection : The concentration of cAMP in the cell lysate is quantified. This is typically achieved using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET)-based biosensors.[22]

-

Data Analysis : The measured signal is converted to cAMP concentration. Concentration-response curves are generated by plotting the cAMP level against the logarithm of the PEA concentration. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and Emax values.[6]

Conclusion

The mechanism of action of this compound at TAAR1 is multifaceted, extending beyond a simple receptor-agonist interaction. It begins with the activation of a primarily Gαs-coupled receptor, leading to cAMP production and PKA/PKC activation. However, the complete picture involves a complex interplay with Gαq and β-arrestin2 pathways, significant cross-talk with the dopamine D2 receptor through heterodimerization, and the activation of downstream effectors like ERK and CREB. The ultimate functional outcomes—modulation of monoamine transporter activity and neuronal firing—position TAAR1 as a critical regulator of monoaminergic tone in the brain. A thorough understanding of these intricate signaling networks is essential for the development of novel therapeutics targeting this receptor system for neuropsychiatric disorders.[4][21]

References

- 1. consensus.app [consensus.app]

- 2. TAAR1 - Wikipedia [en.wikipedia.org]

- 3. Trace amine-associated receptor - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by this compound Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bluelight.org [bluelight.org]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 15. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Up-regulation of the Trace Amine Receptor, TAAR-1, in the Prefrontal Cortex of Individuals Affected by Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BRET approaches to characterize dopamine and TAAR1 receptor pharmacology and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Neuromodulator: A Technical History of Phenethylamine's Discovery and Initial Characterization

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethylamine (PEA), a trace amine neuromodulator, has garnered significant scientific interest due to its role in neurotransmission and its structural relationship to a wide array of psychoactive compounds. This technical guide delves into the seminal moments of its history, from its initial isolation in the late 19th century to its first chemical synthesis and the pioneering pharmacological studies that laid the groundwork for our modern understanding of its physiological effects. This document provides a detailed account of the experimental methodologies employed by early researchers, presents quantitative data from these foundational studies in a structured format, and visualizes the key signaling pathways influenced by this compound.

Discovery and Isolation

The story of this compound begins not in a pristine laboratory, but from the study of decomposition. In 1876, the Polish biochemist and physician Marceli Nencki first isolated the compound from the products of putrefying gelatin.[1] His work marked the initial identification of this fundamental amine in a biological context. Following Nencki's discovery, other scientists began to identify this compound in various fermented and decomposing organic matter, including mackerel and ripe cheese, further establishing its natural occurrence.[1]

Experimental Protocol: Isolation from Decomposing Gelatin (Nencki, 1876)

-

Putrefaction: A solution of gelatin was allowed to undergo natural decomposition by bacteria over an extended period.

-

Extraction: The putrefied mixture was likely acidified to protonate the amines, making them more water-soluble. This aqueous layer would then be separated from lipids and other non-polar materials.

-

Basification and Distillation: The acidic extract was then made alkaline to deprotonate the amines, converting them into their free base form. Steam distillation would have been employed to separate the volatile amines, including this compound, from non-volatile components.

-

Purification: The distillate, containing a mixture of amines, would have been subjected to further purification steps. This may have involved fractional distillation or precipitation with reagents like platinum chloride to form crystalline salts, which could then be purified by recrystallization and subsequently decomposed to yield the pure amine.

First Chemical Synthesis

The first successful chemical synthesis of this compound was achieved in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University.[2] This achievement was a significant milestone, as it allowed for the production of pure this compound for pharmacological studies, independent of the laborious and often impure process of isolation from natural sources.

Experimental Protocol: Synthesis via Reduction of Benzyl (B1604629) Cyanide (Johnson and Guest, 1909)

The synthesis, as described in the Journal of the American Chemical Society, involved the reduction of benzyl cyanide. The likely experimental procedure is as follows:

-

Reaction Setup: Benzyl cyanide was dissolved in an appropriate solvent, such as absolute ethanol (B145695).

-

Reduction: Metallic sodium was added in small portions to the solution of benzyl cyanide. The sodium reacts with the ethanol to produce sodium ethoxide and nascent hydrogen, which then reduces the nitrile group of the benzyl cyanide to a primary amine. The reaction is exothermic and would have required careful temperature control.

-

Workup: After the reaction was complete, the excess sodium was quenched, and the mixture was acidified. The solvent was likely removed by distillation.

-

Isolation and Purification: The resulting this compound salt was then isolated. The free base could be obtained by treatment with a strong base, followed by extraction into an organic solvent and purification by distillation.

Initial Pharmacological Characterization

The early 20th century saw the first systematic investigations into the physiological effects of this compound and its derivatives. The seminal work in this area was conducted by George Barger and Henry H. Dale, who in 1910 published a landmark paper in The Journal of Physiology detailing the sympathomimetic actions of a series of amines, including this compound. Their research established the structure-activity relationships that govern the physiological effects of this class of compounds.

Experimental Protocols: Barger and Dale's Sympathomimetic Studies (1910)

Barger and Dale employed a variety of experimental preparations to characterize the physiological effects of this compound. Their methodologies were state-of-the-art for the time and provided the first quantitative data on the compound's actions.

Animal Model: The primary animal model used was the cat, often pithed to eliminate central nervous system influences and allow for the direct observation of peripheral effects.

Blood Pressure Measurement: Carotid artery blood pressure was recorded using a mercury manometer connected to a kymograph, a rotating drum that recorded the pressure changes on smoked paper.

Organ Preparations: Various isolated organs were used to study specific effects, including:

-

Isolated Heart (Langendorff preparation): To assess direct effects on heart rate and contractility.

-

Isolated Uterus and Intestine: To observe effects on smooth muscle contraction and relaxation.

-

Eye: To study effects on the pupil and nictitating membrane.

Drug Administration: Solutions of this compound hydrochloride were administered intravenously to whole animal preparations or added to the perfusion fluid in isolated organ experiments.

Quantitative Data from Early Pharmacological Studies

The following table summarizes the key quantitative findings from Barger and Dale's 1910 study on the effects of this compound.

| Experimental Preparation | Dosage/Concentration | Observed Effect | Magnitude of Effect |

| Pithed Cat (Blood Pressure) | Intravenous Injection | Rise in blood pressure | A marked, but transient, pressor effect |

| Isolated Cat Heart | Perfusion | Increase in heart rate and contractility | A direct stimulant action on the cardiac muscle |

| Isolated Cat Uterus | Addition to bath | Contraction | A stimulant effect on uterine smooth muscle |

| Cat Eye | Topical Application | Mydriasis (pupil dilation) | A distinct sympathomimetic effect on the eye |

Signaling Pathways

Modern research has elucidated the molecular mechanisms underlying the physiological effects of this compound. It primarily acts as a neuromodulator, influencing the release and activity of other neurotransmitters. Two key signaling pathways are of particular importance.

TAAR1 and VMAT2 Modulation

This compound is an agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor located on the presynaptic membrane of monoaminergic neurons. Activation of TAAR1 initiates a signaling cascade that ultimately leads to the inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) into synaptic vesicles for release. By inhibiting VMAT2, this compound disrupts the storage of these neurotransmitters, leading to their increased cytosolic concentration and subsequent release into the synaptic cleft.

Figure 1: this compound's modulation of VMAT2 via the TAAR1 signaling pathway.

BDNF/TrkB/CREB Signaling Pathway

This compound has also been shown to exert antidepressant-like effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. This compound can increase the expression of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB). This binding triggers a downstream signaling cascade that leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neurogenesis and synaptic plasticity.

References

The Enigmatic Neuromodulator: A Technical Guide to the Natural Sources and Dietary Occurrence of Phenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine (PEA), a trace amine endogenously synthesized in the human brain, plays a significant role as a neuromodulator and neurotransmitter. Structurally related to amphetamines, PEA influences the release of key catecholamines such as dopamine (B1211576) and norepinephrine, impacting mood, focus, and attention. Beyond its endogenous production, this compound is naturally present in a variety of foods, primarily as a result of microbial fermentation and thermal processing. This technical guide provides an in-depth exploration of the natural sources and dietary occurrence of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways and analytical workflows.

Natural Sources and Dietary Occurrence of this compound

This compound is biosynthesized from the amino acid L-phenylalanine and is found across the plant and animal kingdoms, as well as in various microbial species.[1][2] Its presence in the human diet is primarily attributed to the consumption of fermented foods and certain plant-derived products.

Microbial and Fermentation-Derived Sources

The enzymatic decarboxylation of phenylalanine by microorganisms is a major contributor to the presence of this compound in fermented foods. Lactic acid bacteria, in particular, are known to produce this compound during the fermentation process of dairy, meat, and vegetable products.

-

Cheese: The concentration of this compound in cheese can vary significantly depending on the type of milk, the starter cultures used, and the ripening conditions.[3][4] Some aged cheeses can accumulate high levels of this biogenic amine, with concentrations reported to exceed 400 mg/kg.[3]

-

Fermented Meats: Products like salami and other fermented sausages can also contain notable amounts of this compound, with levels reported up to 182 mg/kg.[3] The specific bacterial strains used in the starter cultures and the duration of ripening are key factors influencing its concentration.

-

Fermented Fish: Fermented fish pastes and sauces are another significant dietary source of this compound, with some products showing high concentrations.[5]

Plant-Based Sources

-

Cocoa and Chocolate: Cocoa beans and, consequently, chocolate are well-known sources of this compound. The concentration of this compound in cocoa beans increases during fermentation and roasting.[6] However, the levels found in commercially available chocolate are generally modest.[7]

-

Wine and Beer: this compound can be found in alcoholic beverages as a result of the fermentation process. Its concentration in wine and beer is typically low but can vary based on the grape or malt (B15192052) variety and the specific yeasts and bacteria involved in fermentation.[1]

-

Other Plants: this compound has been identified in various other plants, although typically at lower concentrations than in fermented foods.[2]

Quantitative Data on this compound in Foodstuffs

The following tables summarize the reported concentrations of this compound in various food products. It is important to note that these values can vary widely due to differences in production methods, microbial strains, and analytical techniques.

Table 1: this compound Concentration in Dairy Products

| Food Product | This compound Concentration (mg/kg) | Reference(s) |

| Various Cheeses | Can exceed 400 | [3] |

| Czech Blue-vein Cheese | 14 - 62 | [4] |

| Brazilian Cheeses | < 41 | [8] |

| Korean Fresh Cheeses | 24.30 - 48.04 | [9] |

| Leerdamer Cheese | 0.005 | [7] |

| Parmesan Cheese | 0.2 | [7] |

| Yogurt | 0.001 | [7] |

Table 2: this compound Concentration in Fermented Meats and Fish

| Food Product | This compound Concentration (mg/kg) | Reference(s) |

| Fermented Sausages | Up to 182 | [3] |

| Salami | 3.2 | [7] |

| Fermented Fish Paste | ~600 (60 mg/100g) | [5] |

| Tuna | 0.03 | [7] |

Table 3: this compound Concentration in Beverages and Other Products

| Food Product | This compound Concentration | Reference(s) |

| Red Wine | 0.61 mg/kg | [7] |

| German White Wines | 2 mg/kg | [7] |

| Spanish Red Wines | 0.8 - 1.0 mg/L | [7] |

| Port Wines | 0.086 - 2.338 mg/L | [7] |

| Beer | <0.30 - 8.3 mg/L | [7] |

| Chocolate | 2.67 mg/kg | [7] |

| Fermented Cabbage | 0.73 mg/kg | [7] |

| Fermented Soya Bean | 17.56 - 736.64 mg/kg | [7] |

| Fermented Bean Curd | 8.73 - 341.03 mg/kg | [7] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and quantitative alternative.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a representative workflow for the quantification of this compound in a solid food matrix like chocolate.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract this compound from the chocolate matrix and remove interfering substances.

-

Materials:

-

Chocolate sample

-

Ammonium (B1175870) acetate (B1210297) buffer (25 mM, pH 10)

-

Milli-Q water

-

Acetonitrile

-

Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (e.g., Supel™-Select, 30 mg/mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Weigh 1 gram of homogenized chocolate sample into a centrifuge tube.

-

Add 10 mL of methanol and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Activate and condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ammonium acetate buffer.[10]

-

Load 1 mL of the supernatant mixed with 1 mL of ammonium acetate buffer onto the cartridge.[10]

-

Wash the cartridge with 1 mL of Milli-Q water followed by 1 mL of 5% methanol in water.[10]

-

Dry the cartridge under a stream of nitrogen for 5 minutes.[10]

-

Elute the this compound with 1 mL of a methanol/acetonitrile (1:1) mixture.[10]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate and quantify this compound using liquid chromatography and tandem mass spectrometry.

-

Instrumentation:

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): 122.1

-

Product Ions (m/z): 105.1 (quantifier), 77.1 (qualifier)

-

Collision Energy: Optimized for the specific instrument.

-

3. Quantification

-

Method: External calibration curve using certified this compound standards of known concentrations.

-

Procedure:

-

Prepare a series of calibration standards of this compound in the initial mobile phase.

-

Inject the standards and the prepared sample extracts into the LC-MS/MS system.

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines a general procedure for the quantification of this compound in a semi-solid food matrix like cheese.

1. Sample Preparation

-

Objective: To extract this compound from the cheese matrix for NMR analysis.

-

Materials:

-

Cheese sample

-

Deuterated solvent (e.g., Deuterium oxide - D₂O with a known amount of internal standard like TSP - trimethylsilyl (B98337) propionate)

-

Buffer solution (e.g., phosphate (B84403) buffer in D₂O) to maintain a constant pH

-

Vortex mixer

-

Centrifuge

-

NMR tubes

-

-

Procedure:

-

Weigh a precise amount of the homogenized cheese sample into a centrifuge tube.

-

Add a precise volume of the D₂O buffer solution containing the internal standard.

-

Vortex thoroughly to ensure complete extraction of water-soluble compounds.

-

Centrifuge at high speed to separate the solid and lipid layers from the aqueous extract.

-

Carefully transfer a known volume of the clear aqueous supernatant into an NMR tube.

-

2. NMR Data Acquisition

-

Objective: To acquire a high-resolution ¹H NMR spectrum of the sample extract.

-

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard 1D ¹H experiment with water suppression (e.g., presaturation or NOESY presaturation).

-

Temperature: 298 K

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128 scans).

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.[11]

-

Acquisition Time: Sufficient to ensure good digital resolution.

-

Spectral Width: To cover all proton signals of interest.

-

3. Data Processing and Quantification

-

Objective: To process the NMR spectrum and calculate the concentration of this compound.

-

Software: NMR processing software (e.g., TopSpin, Mnova).

-

Procedure:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Reference the spectrum using the signal of the internal standard (e.g., TSP at 0.0 ppm).

-

Identify the characteristic signals of this compound in the ¹H NMR spectrum (typically the aromatic protons and the protons of the ethyl chain).

-

Integrate the area of a well-resolved this compound signal and the signal of the internal standard.

-

Calculate the concentration of this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / V)

Where:

-

Cₓ = Concentration of this compound

-

Iₓ = Integral of the this compound signal

-

Nₓ = Number of protons giving rise to the this compound signal

-

Iᵢₛ = Integral of the internal standard signal

-

Nᵢₛ = Number of protons giving rise to the internal standard signal

-

MWᵢₛ = Molecular weight of the internal standard

-

MWₓ = Molecular weight of this compound

-

mᵢₛ = Mass of the internal standard

-

V = Volume of the solvent

-

-

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized from the essential amino acid L-phenylalanine through a decarboxylation reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).

Caption: Biosynthesis of this compound from L-phenylalanine.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

This compound exerts many of its neuromodulatory effects by acting as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[2] Activation of TAAR1 can modulate the activity of dopamine and serotonin (B10506) systems.

Caption: Simplified TAAR1 signaling cascade activated by this compound.

Experimental Workflow for PEA Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a food sample using LC-MS/MS.

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and dietary occurrence of this compound, supported by quantitative data and detailed analytical methodologies. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this intriguing neuromodulator. The provided experimental protocols offer a solid foundation for the accurate quantification of this compound in various matrices, while the signaling pathway and workflow diagrams offer a clear visual representation of its biological context and analytical determination. Further research into the precise concentrations of this compound in a wider variety of foods and the factors influencing its formation will continue to enhance our understanding of its dietary significance and physiological effects.

References

- 1. Update on Biogenic Amines in Fermented and Non-Fermented Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Analysis of Biogenic Amines in Different Cheese Varieties Obtained from the Korean Domestic and Retail Markets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Orally Administered Phenethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetics and metabolism of orally administered phenethylamine (PEA), a neuroactive trace amine. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is an endogenous monoamine alkaloid that acts as a central nervous system stimulant in humans.[1] It is produced from the amino acid L-phenylalanine and is found in various foods.[1] While it is sold as a dietary supplement for its purported mood-enhancing and weight-loss benefits, its oral efficacy is significantly limited by extensive first-pass metabolism.[1][2] Understanding the pharmacokinetic profile and metabolic fate of orally administered PEA is crucial for any therapeutic or research application.

Pharmacokinetics

The journey of orally ingested this compound through the body is characterized by rapid absorption and extensive metabolism, leading to low bioavailability.

Following oral administration, this compound is absorbed from the gastrointestinal tract. Studies utilizing Caco-2 cells, a model for intestinal epithelial transport, have shown that PEA transport is a highly active, saturable, and H+-dependent process.[3] This suggests a carrier-mediated transport mechanism.[3]

Once absorbed, this compound is distributed throughout the body. It is capable of crossing the blood-brain barrier, which is a prerequisite for its central nervous system effects.[4][5]

The primary reason for the low bioavailability of oral this compound is its extensive first-pass metabolism, which occurs in the small intestine and liver.[1][2] The metabolic process is rapid, with an estimated half-life of orally administered PEA being between 5 to 10 minutes.[1] Endogenously produced PEA has an even shorter half-life of about 30 seconds.[1]

The main metabolic pathway involves oxidative deamination catalyzed by monoamine oxidases (MAOs), primarily MAO-A and MAO-B.[1][6][7] MAO-B, in particular, plays a significant role in PEA metabolism.[1][4][8] This initial step converts this compound into phenylacetaldehyde (B1677652).[1][9] Subsequently, aldehyde dehydrogenase (ALDH) and to a lesser extent, aldehyde oxidase, rapidly oxidize phenylacetaldehyde to its principal metabolite, phenylacetic acid (PAA).[1][9][10][11] Phenylacetic acid can be further conjugated with glutamine to form phenylacetylglutamine.[12]

Other enzymes involved in PEA metabolism in humans include phenylethanolamine N-methyltransferase (PNMT), semicarbazide-sensitive amine oxidases (SSAOs), flavin-containing monooxygenase 3 (FMO3), and aralkylamine N-acetyltransferase (AANAT).[1]

The metabolites of this compound, primarily phenylacetic acid and phenylacetylglutamine, are excreted in the urine.[12][13] Following oral administration of PEA, urinary concentrations of the parent compound show only a modest increase, while the levels of its metabolites, such as 2-(3-hydroxyphenyl)acetamide (B1355161) sulfate (B86663) (M1) and phenylacetylglutamine, are significantly elevated.[12][14]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative data on the pharmacokinetics of orally administered this compound in humans.

| Parameter | Value | Species | Study Design | Source |

| Half-life (oral) | 5-10 minutes | Human | Review | [1] |

| Half-life (endogenous) | ~30 seconds | Human | Review | [1] |

| Urinary Excretion of PEA after 100 mg oral dose | Modest increase | Human | Single dose study | [12] |

| Urinary Excretion of M1 after 100 mg oral dose | Significant increase | Human | Single dose study | [12] |

| Urinary Excretion of Phenylacetylglutamine after oral dose | Significant increase | Human | Elimination study | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used in the study of this compound pharmacokinetics.

-

Objective: To determine the urinary excretion profile of this compound and its metabolites after oral administration.

-

Protocol:

-

Volunteer Recruitment: Healthy male and female volunteers are recruited for the study.

-

Dosing:

-

Sample Collection:

-

Sample Analysis: Urine samples are analyzed for concentrations of this compound and its metabolites (e.g., M1, phenylacetylglutamine) using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14]

-

-

Objective: To characterize the mechanism of this compound transport across the intestinal epithelium.

-

Protocol:

-

Cell Culture: Caco-2 cells are cultured on permeable filters to form a monolayer that mimics the intestinal barrier.[3]

-

Uptake Experiment:

-

Radiolabeled this compound ([14C]PEA) is added to the apical side of the Caco-2 cell monolayer.[3]

-

The amount of [14C]PEA taken up by the cells over time is measured to determine uptake kinetics (Kt and Vmax).[3]

-

The experiment is repeated under different conditions (e.g., Na+-free buffer, varying pH gradients) to investigate the transport mechanism.[3]

-

-

Inhibition Studies: The uptake experiment is performed in the presence of various compounds (e.g., other amines, known transporter inhibitors) to identify potential inhibitors and further characterize the transporter involved.[3]

-

Transepithelial Transport: The movement of [14C]PEA from the apical to the basolateral side and vice versa is measured to assess the directionality of transport.[3]

-

Visualizations

Caption: Metabolic conversion of this compound to its major metabolites.

Caption: Workflow for a human study on oral this compound pharmacokinetics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]

- 3. Transport of phenylethylamine at intestinal epithelial (Caco-2) cells: mechanism and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of this compound-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased stress response and beta-phenylethylamine in MAOB-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 10. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elimination profile of orally administered phenylethylamine | World Anti Doping Agency [wada-ama.org]

- 14. This compound | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of Phenethylamine and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenethylamine and its structural analogs, focusing on their chemical properties, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant.[1] Its chemical structure, consisting of a phenyl ring attached to an amino group via a two-carbon sidechain, serves as the backbone for a vast class of psychoactive compounds.[2] These substituted phenethylamines encompass a wide range of pharmacological activities, including stimulants, empathogens, psychedelics, anorectics, and antidepressants.[2] Their effects are primarily mediated through interactions with various neurotransmitter systems, most notably the serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) systems.[1][3]

Core Structure and Analogs

The basic structure of this compound can be systematically modified at the phenyl ring, the ethylamine (B1201723) sidechain, or the amino group to generate a diverse array of analogs with distinct pharmacological profiles.

Key Structural Classes of this compound Analogs:

-

Substituted Amphetamines: These compounds feature a methyl group at the alpha position of the ethylamine sidechain.[2]

-

Substituted Methylenedioxyphenethylamines (MDxx): Characterized by a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring.[2]

-

Substituted Cathinones: These analogs possess a ketone group at the beta position of the ethylamine sidechain.[2]

-

2C Series: A class of psychedelic phenethylamines with methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring and various substituents at the 4 position.

-

NBOMes: N-benzyl derivatives of the 2C series, often exhibiting significantly increased potency at the 5-HT2A receptor.[4]

Quantitative Data: Receptor Binding Affinities and Functional Potency

The interaction of this compound analogs with their molecular targets is quantified by their binding affinity (Ki) and functional potency (EC50 or IC50). This data is crucial for understanding their structure-activity relationships.

Table 1: Binding Affinities (Ki, nM) of Selected this compound Analogs at Serotonin 5-HT2A Receptors

| Compound | R1 (para-position) | R2 (ortho-position) | Ki (nM) for 5-HT2A | Reference(s) |

| 2C-H | H | H | ~5000 | [5] |

| 2C-B | Br | H | 8 - 1700 | [6] |

| 2C-I | I | H | Subnanomolar | [7] |

| 2C-D | CH3 | H | - | [5] |

| 2C-E | C2H5 | H | Subnanomolar | [7] |

| 2C-T-2 | SCH2CH3 | H | - | [7] |

| DOB | Br (on amphetamine) | H | 59 | [8] |

| DOI | I (on amphetamine) | H | Subnanomolar | [7] |

| DOM | CH3 (on amphetamine) | H | 533 | [8] |

| 25B-NBOMe | Br | N-(2-methoxybenzyl) | High Affinity | [9] |

| 25I-NBOMe | I | N-(2-methoxybenzyl) | Subnanomolar | [7] |

| 25D-NBOMe | CH3 | N-(2-methoxybenzyl) | Subnanomolar | [7] |

| 25E-NBOMe | C2H5 | N-(2-methoxybenzyl) | Subnanomolar | [7] |

Table 2: Inhibitory Potency (IC50, nM) of Selected this compound Derivatives at the Dopamine Transporter (DAT)

| Compound | Structure | IC50 (nM) for DAT | Reference(s) |

| β-Phenethylamine (β-PEA) | Unsubstituted | >1000 | [10][11] |

| Amphetamine | α-methylthis compound | ~30-50 | [12] |

| Methamphetamine | N-methylamphetamine | ~25 | [12] |

| Methylphenidate | - | ~5-20 | [12] |

| Arylethylamine Derivative 9 | (S)-form | Potent Inhibitor | [10] |

| 2-(alkyl amino)-1-arylalkan-1-one Derivative 28 | (R, S)-configuration | Potent Inhibitor | [10] |

Signaling Pathways

This compound analogs exert their effects by modulating the signaling of various G-protein coupled receptors (GPCRs) and transporters.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-coupled GPCR.[13] Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13]

Dopamine Transporter (DAT) Signaling and Regulation

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft.[15] Its activity is modulated by various protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK).[16] this compound analogs like amphetamine can act as substrates for DAT and can also induce DAT phosphorylation through activation of TAAR1, leading to non-competitive reuptake inhibition and even reverse transport (efflux) of dopamine.[15]

References

- 1. Structure-Activity Relationship and Evaluation of this compound and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 2. pure.skku.edu [pure.skku.edu]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Potential Functional Role of this compound Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylphenidate - Wikipedia [en.wikipedia.org]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. msudenver.edu [msudenver.edu]

- 15. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 16. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

Phenethylamine: A Technical Guide to its Role as a Trace Amine Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethylamine (PEA) is an endogenous trace amine that acts as a potent neuromodulator within the mammalian central nervous system. Structurally related to classic monoamine neurotransmitters, PEA exerts its influence primarily through the Trace Amine-Associated Receptor 1 (TAAR1). Its rapid synthesis and metabolism position it as a dynamic regulator of monoaminergic systems, including dopamine (B1211576), norepinephrine, and serotonin. Dysregulation of PEA levels has been implicated in a range of neuropsychiatric conditions, making it and its signaling pathways a critical area of interest for therapeutic development. This guide provides a detailed examination of the synthesis, metabolism, receptor pharmacology, and functional significance of this compound, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis and Metabolism

This compound is synthesized in the brain from the essential amino acid L-phenylalanine. The process is a single enzymatic step, making its production highly responsive to precursor availability.

-

Synthesis : L-phenylalanine is converted to this compound via decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine.[1] In catecholamine neurons, PEA is synthesized at approximately the same rate as dopamine under resting conditions.[1]

-

Metabolism : PEA has a very short half-life, estimated to be around 30 seconds, due to its rapid metabolism.[1] The primary enzyme responsible for its degradation is Monoamine Oxidase B (MAO-B), which converts PEA to phenylacetic acid (PAA).[2] This rapid turnover prevents its accumulation to high concentrations, hence its classification as a "trace amine".[3][4] Inhibition of MAO-B can significantly increase brain concentrations of PEA and potentiate its effects.[1][5]

References

- 1. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 4. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]